4-[2-(Dimethylamino)ethyl]benzaldehyde
Overview
Description
4-[2-(Dimethylamino)ethyl]benzaldehyde is an organic compound with the molecular formula C11H15NO. It is a benzaldehyde derivative where the benzene ring is substituted with a dimethylaminoethyl group at the para position. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Mechanism of Action
Mode of Action
It is known that the compound contains amine and aldehyde groups, which could potentially interact with various biological targets .
Result of Action
It is known that the compound is used in ehrlich’s reagent and kovac’s reagent to test for indoles . The carbonyl group typically reacts with the electron-rich 2-position of the indole but may also react at the C-3 or N-1 positions .
Biochemical Analysis
Biochemical Properties
4-[2-(Dimethylamino)ethyl]benzaldehyde acts as a strong electrophile . It reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . This reaction is used to detect the presence of indole alkaloids .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with indole rings. As an electrophile, it reacts with the electron-rich α-carbon of indole rings, forming a blue-colored adduct . This reaction is essentially irreversible .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[2-(Dimethylamino)ethyl]benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-[2-(Dimethylamino)ethyl]benzoic acid.
Reduction: 4-[2-(Dimethylamino)ethyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(Dimethylamino)ethyl]benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays, particularly in the detection of indoles and hydrazines.
Medicine: It is involved in the synthesis of pharmaceutical compounds and diagnostic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)benzaldehyde: Similar structure but with diethylamino group instead of dimethylamino group.
4-(Methoxy)benzaldehyde: Similar structure but with a methoxy group instead of dimethylamino group
Uniqueness
4-[2-(Dimethylamino)ethyl]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dimethylamino group enhances its solubility in organic solvents and its reactivity in nucleophilic substitution reactions .
Properties
IUPAC Name |
4-[2-(dimethylamino)ethyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12(2)8-7-10-3-5-11(9-13)6-4-10/h3-6,9H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMCCNOXTOXUBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313975-22-3 | |
Record name | 4-[2-(dimethylamino)ethyl]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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